Agonist-to-Antagonist Switch at GABAC Receptors vs. TACA
The hydrolysis product of methyl 4-amino-2-methylbut-2-enoate, 2-MeTACA, is a moderately potent competitive antagonist at human ρ1 GABAC receptors (IC₅₀ = 31.0 μM; KB = 45.5 μM), while its direct parent compound TACA (trans-4-aminocrotonic acid, lacking the C2 methyl group) is a potent full agonist at the same receptor (KD = 2.4 μM, maximal response = 93% of GABA-activated current) [1][2]. A second C2-substituted analog, trans-4-amino-2-fluorobut-2-enoic acid (2-F-TACA), retains potent agonist activity (KD = 2.43 μM), demonstrating that the methyl group specifically — not merely C2 substitution — drives the pharmacological inversion [1]. This functional switch is among the most dramatic examples of a single-atom substituent change converting a receptor agonist into an antagonist within the GABAergic ligand family.
| Evidence Dimension | GABAC receptor functional activity (agonist vs antagonist) |
|---|---|
| Target Compound Data | 2-MeTACA (derived from methyl ester): IC₅₀ = 31.0 μM, KB = 45.5 μM (competitive antagonist at human ρ1 GABAC receptors) |
| Comparator Or Baseline | TACA: KD = 2.4 μM (full agonist, 93% maximal GABA response at human ρ1 GABAC receptors); 2-F-TACA: KD = 2.43 μM (potent agonist) |
| Quantified Difference | Functional inversion: TACA is a potent agonist (KD 2.4 μM); 2-MeTACA is an antagonist (KB 45.5 μM). ~19-fold lower binding affinity plus complete loss of agonist efficacy upon C2 methylation. |
| Conditions | Two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing recombinant human ρ1 GABAC receptor subunits |
Why This Matters
A procurement choice of methyl 4-amino-2-methylbut-2-enoate enables access to one of the few available GABAC-selective antagonist pharmacophores, whereas TACA would produce the opposite (agonist) pharmacological effect in the same assay system.
- [1] Chebib M, Vandenberg RJ, Johnston GA. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. Br J Pharmacol. 1997 Dec;122(8):1551-60. DOI: 10.1038/sj.bjp.0701533. PMID: 9422798. View Source
- [2] Duke RK, Chebib M, Allan RD, Mewett KN, Johnston GA. Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron: Asymmetry. 2004;15(11):1745-1751. DOI: 10.1016/j.tetasy.2004.04.012. View Source
